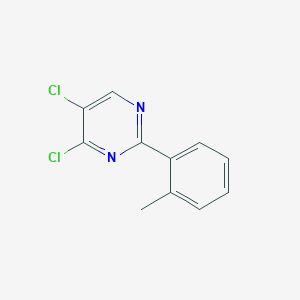![molecular formula C12H18O3 B12070642 Ethanol, 2-[3-(phenylmethoxy)propoxy]- CAS No. 178872-69-0](/img/structure/B12070642.png)
Ethanol, 2-[3-(phenylmethoxy)propoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyloxy-propoxy)-ethanol typically involves multi-step reactions. One common method starts with the reaction of 2,3-Dihydroxybenzaldehyde with benzyl 3-bromopropyl ether . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium acetate and palladium complexes . The process may involve steps like hydrogenation using palladium hydroxide-activated charcoal and resolution of racemates using chiral columns .
Industrial Production Methods
Industrial production methods for 2-(3-Benzyloxy-propoxy)-ethanol are not widely documented.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyloxy-propoxy)-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, ruthenium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxypropionic acid, while reduction could produce benzyloxypropane .
Scientific Research Applications
2-(3-Benzyloxy-propoxy)-ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Benzyloxy-propoxy)-ethanol involves its interaction with various molecular targets and pathways. The compound can undergo catalytic cleavage at specific bonds, leading to the formation of new chemical entities . These interactions are often mediated by catalysts such as ruthenium, which facilitate selective bond cleavage and formation .
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxy-1-propanol: An organic building block used in similar synthetic applications.
3-Benzyloxypropionaldehyde: Used in the synthesis of complex organic molecules.
3-(3-(Benzyloxy)propoxy)propan-1-ol: An intermediate in the synthesis of other organic compounds.
Uniqueness
2-(3-Benzyloxy-propoxy)-ethanol is unique due to its specific structure, which allows for selective reactions and the formation of diverse products. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
178872-69-0 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(3-phenylmethoxypropoxy)ethanol |
InChI |
InChI=1S/C12H18O3/c13-7-10-14-8-4-9-15-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
InChI Key |
BSFGWMKHFPAUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)


![(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)


![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)
![3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)





